2-Hydroxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-Hydroxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile is a specialized organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-4-methylpyridine-3-carbonitrile with tetramethyl-1,3,2-dioxaborolane under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The boronic acid derivative can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are often used.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, or their derivatives.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative structure makes it valuable in cross-coupling reactions, which are essential in the construction of pharmaceuticals and organic materials.
Biology: In biological research, the compound can be used as a probe or reagent in biochemical assays. Its ability to bind to specific biomolecules makes it useful in studying enzyme activities and interactions.
Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl
Uniqueness: 2-Hydroxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile stands out due to its pyridine ring and nitrile group, which are not present in the listed similar compounds
Properties
IUPAC Name |
4-methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-8-9(6-15)11(17)16-7-10(8)14-18-12(2,3)13(4,5)19-14/h7H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYWLMPGNJCOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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